N-(3-Chloro-2-fluorobenzyl)-N-methylamine

HIV-1 Integrase Inhibition Structure-Activity Relationship (SAR) Antiviral Drug Discovery

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3) is a halogenated secondary benzylamine building block with the molecular formula C₈H₉ClFN and a molecular weight of 173.62 g/mol. It features a distinctive 3-chloro-2-fluoro substitution pattern on the aromatic ring and an N-methyl secondary amine functionality.

Molecular Formula C8H9ClFN
Molecular Weight 173.61 g/mol
CAS No. 1305711-90-3
Cat. No. B1318990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-2-fluorobenzyl)-N-methylamine
CAS1305711-90-3
Molecular FormulaC8H9ClFN
Molecular Weight173.61 g/mol
Structural Identifiers
SMILESCNCC1=C(C(=CC=C1)Cl)F
InChIInChI=1S/C8H9ClFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3
InChIKeyRXXOGUOFLXCDJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3): Procurement-Ready Physicochemical and Structural Profile


N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3) is a halogenated secondary benzylamine building block with the molecular formula C₈H₉ClFN and a molecular weight of 173.62 g/mol . It features a distinctive 3-chloro-2-fluoro substitution pattern on the aromatic ring and an N-methyl secondary amine functionality. Its predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 210.0±25.0 °C at 760 mmHg, a flash point of 80.8±23.2 °C, and a calculated LogP of 2.28 . The compound is commercially available at standard purities of 98% from multiple global suppliers and is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and antiviral agents [1][2].

Why N-(3-Chloro-2-fluorobenzyl)-N-methylamine Cannot Be Replaced by Common Analogs in Medicinal Chemistry Programs


Simple substitution with mono-halogenated or primary amine analogs of N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3) is precluded by fundamental differences in both physicochemical properties and structure-activity relationship (SAR) outcomes. The presence of both chlorine and fluorine atoms in the specific 3-chloro-2-fluoro orientation establishes a unique electronic and steric environment on the benzyl ring, which directly modulates the potency and selectivity of downstream drug candidates [1]. In comparative SAR studies on quinolone carboxylic acid HIV-1 integrase inhibitors, the 3-chloro-2-fluorobenzyl (2-fluoro-3-chloro) regioisomer demonstrated markedly superior antiviral activity (EC₅₀ = 0.08 μM) compared to the 2-chloro-3-fluorobenzyl regioisomer (EC₅₀ = 0.34 μM), a 4.25-fold difference [1]. Furthermore, the N-methyl secondary amine functionality provides distinct reactivity and steric properties during synthesis compared to the primary amine analog (3-chloro-2-fluorobenzylamine, CAS 72235-55-3), enabling chemoselective transformations that are not accessible with the primary amine [2]. These quantitative differences underscore why direct analog substitution would compromise synthetic route fidelity and biological outcomes in drug discovery campaigns.

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3): Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Advantage: 4.25-Fold Superior Antiviral Potency of the 3-Chloro-2-Fluorobenzyl Pattern Over the 2-Chloro-3-Fluorobenzyl Isomer

In a comprehensive SAR study of quinolone carboxylic acid HIV-1 integrase inhibitors by Sato et al. (2009), the compound bearing the 3-chloro-2-fluorobenzyl (2-fluoro-3-chlorobenzyl) substituent (Compound 30) exhibited an integrase strand transfer IC₅₀ of 0.024 μM and an antiviral EC₅₀ of 0.08 μM [1]. In direct contrast, its regioisomer bearing the 2-chloro-3-fluorobenzyl substituent (Compound 29) showed a significantly reduced potency with an IC₅₀ of 0.044 μM and an EC₅₀ of 0.34 μM [1]. This represents a 1.8-fold improvement in target inhibition and a 4.25-fold improvement in cellular antiviral activity conferred solely by reversing the halogen positions on the benzyl ring [1].

HIV-1 Integrase Inhibition Structure-Activity Relationship (SAR) Antiviral Drug Discovery

LogP Differentiation: Optimized Lipophilicity of the 3-Chloro-2-Fluoro Pattern Compared to Mono-Halogenated and Dichloro Analogs

The predicted LogP of N-(3-Chloro-2-fluorobenzyl)-N-methylamine is 2.28 . This value is substantially higher than that of the mono-fluoro analog N-(3-fluorobenzyl)-N-methylamine (CAS 90389-84-7), which has a significantly lower molecular weight and polarity, but meaningfully lower than the dichloro analog N-(2,3-dichlorobenzyl)-N-methylamine (CAS 731827-07-9), which has a predicted LogP of 2.58 . The 3-chloro-2-fluoro combination thus provides an intermediate lipophilicity that balances membrane permeability with aqueous solubility, a critical parameter in CNS drug discovery programs where this building block is specifically utilized [1].

Lipophilicity Optimization Drug-like Properties Medicinal Chemistry Design

Boiling Point and Flash Point Differentiation: Elevated Thermal Stability Relative to Mono-Halogenated N-Methylbenzylamine Analogs

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3) has a boiling point of 210.0±25.0 °C at 760 mmHg and a flash point of 80.8±23.2 °C . In comparison, the mono-chloro analog N-(3-chlorobenzyl)-N-methylamine (CAS 39191-07-6) has a substantially lower atmospheric boiling point of approximately 206.9 °C (predicted) and a dramatically lower flash point of 46 °C [1]. The mono-fluoro analog N-(3-fluorobenzyl)-N-methylamine (CAS 90389-84-7) has a boiling point of 183–184 °C and a flash point of 66 °C . The dual-halogen 3-chloro-2-fluoro pattern thus provides the highest flash point among the N-methylbenzylamine comparators, indicating greater thermal stability and reduced flammability hazard during handling and scale-up .

Process Chemistry Thermal Stability Safety in Scale-Up

N-Methyl Secondary Amine Functionality: Chemoselective Reactivity Advantage Over the Primary Amine Analog in Drug Intermediate Synthesis

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3) is a secondary N-methylamine, whereas the closely related 3-chloro-2-fluorobenzylamine (CAS 72235-55-3) is a primary amine [1]. The N-methyl group eliminates the potential for bis-alkylation side reactions that are common with primary benzylamines during N-alkylation or reductive amination sequences, enabling cleaner reaction profiles and higher yields in library synthesis . The secondary amine also has a predicted pKa approximately 0.5–1.0 units higher than the primary amine analog (estimated pKa ~9.5–10 vs. ~8.35 for the primary amine based on CAS Common Chemistry data), conferring different protonation states under physiological and reaction conditions [1].

Synthetic Methodology Chemoselectivity Parallel Synthesis

N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3): Evidence-Backed Application Scenarios for Scientific Procurement


HIV-1 Integrase Inhibitor Lead Optimization: Building Block for Elvitegravir-Class Compounds

The 3-chloro-2-fluorobenzyl moiety is the critical pharmacophoric substituent in elvitegravir (GS-9137/JTK-303), an FDA-approved HIV-1 integrase strand transfer inhibitor [1]. The Sato et al. (2009) SAR study demonstrated that the 3-chloro-2-fluoro pattern provides a 4.25-fold advantage in antiviral EC₅₀ over the regioisomeric 2-chloro-3-fluoro pattern (0.08 μM vs. 0.34 μM) [2]. N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3) serves as a versatile precursor for introducing this privileged substituent via reductive amination or N-alkylation onto quinolone and heterocyclic scaffolds [2]. For procurement in integrase inhibitor programs, this specific regioisomer—not the 2-chloro-3-fluoro variant—must be specified to maintain the validated SAR trajectory.

Aurora A Kinase Inhibitor Synthesis: Key Intermediate for LY3295668 (AK-01) and Related Anti-Cancer Agents

LY3295668 (AK-01) is a highly selective Aurora A kinase inhibitor (Ki = 0.8 nM for AURKA vs. 1038 nM for AURKB, a >1,200-fold selectivity window) currently in clinical development [1]. The compound's structure features the 3-chloro-2-fluorobenzyl group attached to the piperidine nitrogen, a moiety directly accessible from N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3) [2]. The N-methyl secondary amine functionality of this building block enables direct incorporation via N-alkylation without requiring subsequent N-demethylation steps, streamlining the synthetic route compared to using the primary amine analog 3-chloro-2-fluorobenzylamine [3].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity (LogP 2–3 Range)

With a predicted LogP of 2.28, N-(3-Chloro-2-fluorobenzyl)-N-methylamine (CAS 1305711-90-3) falls within the optimal lipophilicity range for CNS drug candidates (LogP 2–3), providing a quantifiable advantage over the dichloro analog (LogP 2.58, potentially exceeding optimal CNS permeability thresholds) and mono-fluoro analogs (LogP < 2.0, potentially insufficient for blood-brain barrier penetration) [1]. This building block is specifically cited as a key intermediate for the synthesis of pharmaceutical compounds targeting neurological disorders including depression, anxiety, and Parkinson's disease [2]. The combined chloro-fluoro substitution pattern provides the balanced electronic effects and metabolic stability desirable in CNS drug design [1].

Process Chemistry Scale-Up Where Thermal Safety Margins Are Critical

The flash point of N-(3-Chloro-2-fluorobenzyl)-N-methylamine (80.8±23.2 °C) is substantially higher than that of the mono-chloro analog (46 °C) and the mono-fluoro analog (66 °C), providing a wider safety margin during kilogram-scale reactions involving heating or exothermic steps [1]. For process chemistry groups scaling up N-alkylation or reductive amination reactions, this higher flash point translates to reduced flammability risk and potentially less stringent engineering controls compared to processes using the lower-flash-point mono-halogenated N-methylbenzylamine analogs [1][2].

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